4-(2,4-dichlorophenyl)-3-[(furan-2-yl)methyl]-2-(phenylamino)-1,3-thiazol-3-ium chloride
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Overview
Description
4-(2,4-dichlorophenyl)-3-[(furan-2-yl)methyl]-2-(phenylamino)-1,3-thiazol-3-ium chloride is a synthetic organic compound that belongs to the class of thiazolium salts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-3-[(furan-2-yl)methyl]-2-(phenylamino)-1,3-thiazol-3-ium chloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions:
Quaternization: The final step involves the quaternization of the thiazole nitrogen with a suitable alkylating agent, such as methyl chloride, to form the thiazolium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the thiazolium ring or the phenylamino group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and furan rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiazolium ring may produce thiazolidines.
Scientific Research Applications
Chemistry
Catalysis: Thiazolium salts are known to act as catalysts in various organic reactions, including the Stetter reaction and benzoin condensation.
Materials Science: These compounds can be used in the synthesis of conductive polymers and other advanced materials.
Biology and Medicine
Antimicrobial Agents: Thiazolium salts have shown potential as antimicrobial agents against a variety of pathogens.
Anticancer Agents: Some derivatives have been investigated for their anticancer properties, targeting specific cellular pathways.
Industry
Dyes and Pigments: The compound may be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-3-[(furan-2-yl)methyl]-2-(phenylamino)-1,3-thiazol-3-ium chloride would depend on its specific application. For example, as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. As an anticancer agent, it may interfere with cell division or induce apoptosis through specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazolium Salts: Similar structure but with a benzene ring fused to the thiazole.
Imidazolium Salts: Contain an imidazole ring instead of a thiazole ring.
Pyridinium Salts: Contain a pyridine ring instead of a thiazole ring.
Uniqueness
4-(2,4-dichlorophenyl)-3-[(furan-2-yl)methyl]-2-(phenylamino)-1,3-thiazol-3-ium chloride is unique due to the presence of both the dichlorophenyl and furan-2-ylmethyl groups, which may confer specific biological activities and chemical reactivity not seen in other thiazolium salts.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-3-(furan-2-ylmethyl)-N-phenyl-1,3-thiazol-3-ium-2-amine;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2OS.ClH/c21-14-8-9-17(18(22)11-14)19-13-26-20(23-15-5-2-1-3-6-15)24(19)12-16-7-4-10-25-16;/h1-11,13H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKKJSHBOBEXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=[N+](C(=CS2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=CO4.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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